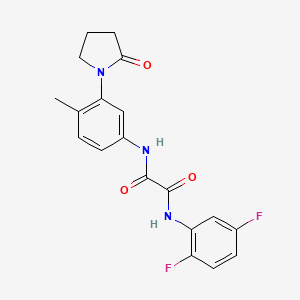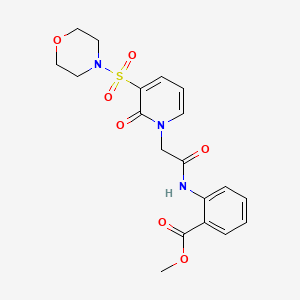
methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a chemical compound with potential biological activities. It is part of a broader class of compounds studied for various pharmacological and therapeutic applications.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps including bromination, cyclization, and the use of various reagents and catalysts to achieve the desired molecular structure. For example, a similar compound, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized in nine steps with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of specific functional groups and rings. For instance, compounds in this category often feature morpholine rings, which typically adopt chair conformations, and benzimidazole rings, which are essentially planar (Yoon et al., 2012).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, forming new structures and demonstrating different properties. For example, a related compound, methyl 2-(3-(2-phenylquinazolin-4-yl)thioureido)alkanoates, was prepared through sequential reactions and displayed chemoselective reactions with alkyl halides (Fathalla & Pazdera, 2007).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure, can be analyzed using techniques like X-ray crystallography. This analysis provides insights into the compound's stability, molecular interactions, and potential binding affinities in biological systems, as demonstrated by studies on similar compounds (Ivachtchenko et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with other molecules, are key to understanding the compound's potential applications. For instance, studies on related compounds have explored their potential as inhibitors in various biological pathways, providing insights into their reactivity and interaction mechanisms (Elfekki et al., 2014).
Applications De Recherche Scientifique
Pharmacological Characterization
One study focused on a structurally similar compound, highlighting its high affinity as a κ-opioid receptor (KOR) antagonist. This research provides insights into the potential of related compounds, like "methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate," for therapeutic applications in treating depression and addiction disorders. The study emphasizes the compound's selectivity and efficacy in vivo, suggesting a promising avenue for the development of new treatments (Grimwood et al., 2011).
Synthetic Applications
Research into the synthesis of complex molecules has also highlighted the relevance of compounds with similar structures to "this compound." For instance, a study on the efficient synthesis of antimicrobials demonstrated the critical role of morpholine derivatives in creating potent compounds, indicating the broader utility of such chemical structures in developing new antimicrobial agents (Kumar et al., 2007).
Anti-Tumor Activity
Another research domain explores the anti-tumor properties of compounds containing morpholine and related structures. A study found that benzopyranylamine compounds, which share functional groups with "this compound," exhibit significant anti-tumor activity against various human cancer cell lines. This suggests the potential of such compounds in cancer therapy, emphasizing the need for further investigation into their mechanisms of action and therapeutic efficacy (Jurd, 1996).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the analysis of aliphatic amines, including morpholine, in water underscores the importance of chemical derivatives in environmental monitoring. A study developed methods for determining aliphatic amines at sub-ppb levels, highlighting the role of chemical derivatives in enhancing detection sensitivity and accuracy. This research points to the utility of compounds with morpholine structures in environmental analysis and monitoring, underscoring their relevance in ensuring water quality and safety (Sacher et al., 1997).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl benzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is combustible and harmful if swallowed. Precautions include avoiding heat/sparks/open flames/hot surfaces, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
methyl 2-[[2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-28-19(25)14-5-2-3-6-15(14)20-17(23)13-21-8-4-7-16(18(21)24)30(26,27)22-9-11-29-12-10-22/h2-8H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYDFPDQOKWARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

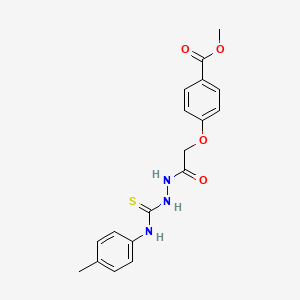
![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)
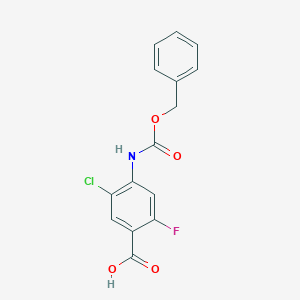

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
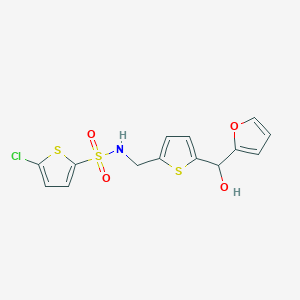
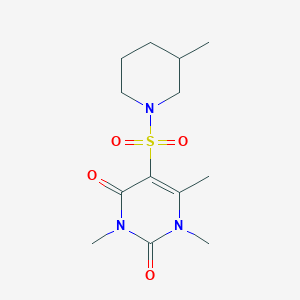
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
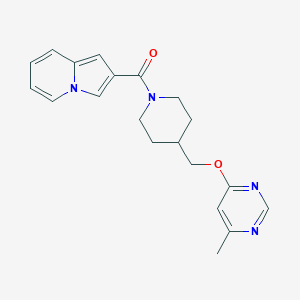
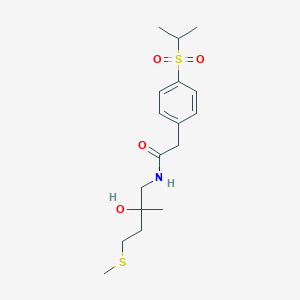
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

